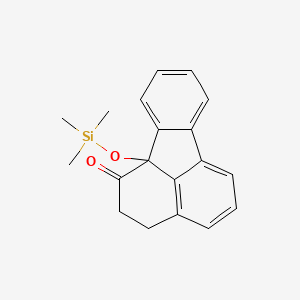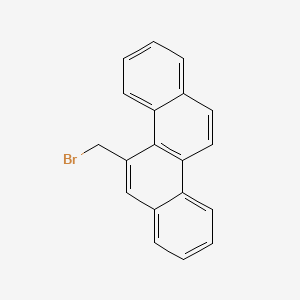
10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone is an organic compound characterized by the presence of a trimethylsilyl group. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This structural group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents react with hydroxyl groups on the precursor molecules to form trimethylsiloxy groups . The reaction conditions often include the presence of a base, such as triethylamine, to facilitate the formation of the alkoxide anion and remove the hydrogen chloride produced during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process typically includes steps such as extraction, purification, and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., fluoride ions) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trimethylsilyl derivatives, such as:
- N-(Trimethylsilyl)-N-(2-{2-[(Trimethylsilyl)oxy]ethoxy}ethyl)amine
- 4-(Trimethylsilyl)morpholine
Uniqueness
10b-((Trimethylsilyl)oxy)-3,10b-dihydro-1(2H)-fluoranthenone is unique due to its specific structure and the presence of the fluoranthenone moiety, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl derivatives .
Properties
| 83291-49-0 | |
Molecular Formula |
C19H20O2Si |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
10b-trimethylsilyloxy-2,3-dihydrofluoranthen-1-one |
InChI |
InChI=1S/C19H20O2Si/c1-22(2,3)21-19-16-10-5-4-8-14(16)15-9-6-7-13(18(15)19)11-12-17(19)20/h4-10H,11-12H2,1-3H3 |
InChI Key |
FNZYROZMYXWLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC12C(=O)CCC3=C1C(=CC=C3)C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/no-structure.png)
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)






